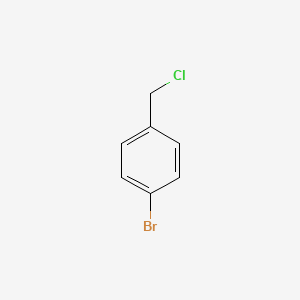

4-Bromobenzyl Chloride

描述

4-Bromobenzyl Chloride, also known as p-bromobenzyl chloride, is an organic compound with the molecular formula C7H6BrCl. It is a derivative of benzene, where a bromine atom is substituted at the para position and a chloromethyl group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications .

准备方法

4-Bromobenzyl Chloride can be synthesized through several methods:

Direct Halogenation: One common method involves the bromination of 4-chlorotoluene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. This reaction proceeds via an electrophilic aromatic substitution mechanism.

Industrial Production: On an industrial scale, the compound can be produced by the chloromethylation of bromobenzene.

化学反应分析

Nucleophilic Substitution (Sₙ2) Reactions

The chloromethyl group in 4-bromobenzyl chloride undergoes bimolecular nucleophilic substitution (Sₙ2) due to the polarizable C–Cl bond. A key example is its reaction with sodium cyanide (NaCN) in ethanol:

| Reactant | Conditions | Product | Mechanism | Reference |

|---|---|---|---|---|

| This compound + NaCN | Ethanol, reflux | 4-Bromobenzyl cyanide | Sₙ2 |

-

Mechanism : The cyanide ion (CN⁻) displaces the chloride leaving group, forming 4-bromobenzyl cyanide.

-

Why Cl substitutes, not Br : The bromine on the benzene ring participates in resonance, strengthening the C–Br bond, while the benzyl C–Cl bond (1.806 Å) is more labile .

Comparative Reactivity in Benzyl Halides

Reactivity trends for benzyl halides depend on the leaving group and substituent effects:

| Compound | Reactivity (Relative to Benzyl Chloride) | Key Factor |

|---|---|---|

| Benzyl bromide | Higher | Better leaving group (Br⁻) |

| p-Nitrobenzyl chloride | Lower (electron-withdrawing nitro group) | Reduced nucleophilic sites |

| This compound | Moderate | Balanced inductive effects |

-

Mutagenicity & SCE Induction : Benzyl bromide > this compound > p-methylbenzyl chloride .

-

Electrophilic Sites : The chloromethyl group is the primary reaction site, while the para-bromo substituent directs further electrophilic substitution .

Structural Influences on Reactivity

Crystallographic data (source ) reveals:

| Parameter | Value | Implication |

|---|---|---|

| C–Cl bond length | 1.806(5) Å | Facilitates nucleophilic substitution |

| C–Br bond length | 1.898(4) Å | Resonance stabilization on benzene |

| Dihedral angle (C–CH₂–Cl vs benzene) | 89.1° | Perpendicular conformation reduces steric hindrance for Sₙ2 |

Hydrolysis and Stability

This compound is moisture-sensitive due to potential hydrolysis:

textC₆H₄BrCH₂Cl + H₂O → C₆H₄BrCH₂OH + HCl

-

Handling : Requires inert conditions to prevent degradation .

-

Solubility : Insoluble in water but soluble in ethanol, making it ideal for Sₙ2 reactions .

Key Considerations

科学研究应用

Organic Synthesis

4-Bromobenzyl chloride is widely used as a reagent in organic synthesis due to its ability to participate in nucleophilic substitution reactions. Its bromine atom serves as an excellent leaving group, facilitating the formation of various derivatives.

Reactions and Derivatives

- Nucleophilic Substitution : The compound can react with sodium cyanide (NaCN) in ethanol, leading to the formation of 4-bromobenzyl cyanide through an mechanism, where the chlorine atom is displaced by the cyanide ion .

| Reaction Type | Reactants | Product |

|---|---|---|

| Nucleophilic Substitution | This compound + NaCN | 4-Bromobenzyl Cyanide |

Pharmaceutical Applications

The compound is instrumental in synthesizing pharmaceutical agents, particularly those targeting bacterial infections and metabolic disorders.

Case Study: Antibacterial Activity

Research has demonstrated that derivatives of isatin combined with 4-bromobenzyl groups exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. For instance, a study highlighted that a novel compound featuring a 4-bromobenzyl moiety showed promising results against bacterial growth .

Case Study: Anti-Diabetic Activity

Another study explored the anti-diabetic potential of compounds that integrate this compound into their structure. Specifically, derivatives demonstrated effective inhibition of α-glucosidase, an enzyme linked to type 2 diabetes management, showcasing the compound's relevance in developing new therapeutic agents .

Agrochemical Applications

In agrochemicals, this compound serves as an intermediate for synthesizing pesticides and herbicides. Its reactivity allows for modifications that enhance the efficacy and specificity of agricultural chemicals.

Example: Synthesis of Herbicides

The compound can be utilized to create herbicides that target specific weed species while minimizing impact on crops. This application is crucial for sustainable agricultural practices.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic reactions | Forms various derivatives through substitution |

| Pharmaceuticals | Antibacterial and anti-diabetic agents | Effective against E. coli and S. aureus |

| Agrochemicals | Synthesis of pesticides/herbicides | Enhances specificity in targeting weeds |

作用机制

The mechanism of action of 4-Bromobenzyl Chloride primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the chloromethyl group both serve as reactive sites. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, while in Grignard reactions, the bromine atom forms a Grignard reagent that can attack electrophiles. These reactions are facilitated by the electron-withdrawing effects of the bromine and chlorine atoms, which activate the benzene ring towards further chemical transformations .

相似化合物的比较

4-Bromobenzyl Chloride can be compared with other similar compounds such as:

1-Bromo-4-methylbenzene: This compound lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

1-Chloro-4-(bromomethyl)benzene: This is an isomer where the positions of the bromine and chlorine atoms are reversed. It exhibits similar reactivity but may have different physical properties.

4-Chlorobenzyl chloride: This compound has a chlorine atom instead of a bromine atom at the para position.

生物活性

4-Bromobenzyl chloride (C7H6BrCl) is a significant organic compound utilized in various chemical syntheses, particularly in the pharmaceutical and agrochemical sectors. This article explores its biological activities, focusing on its antibacterial and antifungal properties, synthesis pathways, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a bromine atom and a chloromethyl group. Its molecular structure can be represented as follows:

- Molecular Formula : C7H6BrCl

- Molecular Weight : 207.48 g/mol

- CAS Number : 589-17-3

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzyl alcohol with phosphorus tribromide (PBr3) or through the bromination of benzyl chloride using bromine in the presence of a catalyst. This compound serves as a precursor for various derivatives that exhibit enhanced biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound possess notable antibacterial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate the effectiveness of these compounds.

Case Study: Antibacterial Evaluation

A study evaluated several derivatives synthesized from this compound against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results are summarized in Table 1.

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (mg/L) | MBC (mg/L) |

|---|---|---|---|---|

| Derivative 1 | Bacillus subtilis | 12.75 | 0.125 | 8.00 |

| Derivative 2 | Staphylococcus aureus | 13.00 | 0.250 | 8.00 |

| Derivative 3 | Escherichia coli | 15.25 | 0.125 | 16.00 |

The study found that derivatives exhibited higher activity against Gram-negative bacteria compared to Gram-positive strains, with Bacillus subtilis being particularly susceptible to some derivatives .

Antifungal Activity

In addition to its antibacterial properties, this compound derivatives have shown promising antifungal activity. The evaluation included tests against common fungal pathogens.

Case Study: Antifungal Evaluation

In vitro tests were conducted against several fungal strains, including Candida albicans and Aspergillus niger. The results indicated varying degrees of antifungal activity.

| Compound ID | Fungal Strain | Zone of Inhibition (mm) | MIC (mg/L) |

|---|---|---|---|

| Derivative A | Candida albicans | 14.00 | 0.500 |

| Derivative B | Aspergillus niger | 10.50 | 1.000 |

These findings suggest that certain derivatives of this compound could be developed into effective antifungal agents .

The biological activity of this compound and its derivatives is believed to stem from their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways within bacterial and fungal cells. The presence of the bromine atom enhances lipophilicity, allowing better penetration into microbial membranes.

属性

IUPAC Name |

1-bromo-4-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIIGUGKOPPTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207630 | |

| Record name | p-Bromobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-17-3 | |

| Record name | 4-Bromobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromobenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromobenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WI1338739 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Bromobenzyl Chloride interesting for cross-coupling reactions in organic synthesis?

A1: this compound possesses both a C(sp2)–Br and a C(sp3)–Cl bond. Research has demonstrated its utility in highly selective palladium-catalyzed cross-coupling reactions. [] Specifically, the C(sp2)–Br bond can be selectively coupled with arylboronic acids in the presence of a palladium catalyst like Pd(OAc)2 and a ligand such as PCy3·HBF4. This selectivity allows for the synthesis of various chloromethyl-1,1′-biphenyl compounds, which can be further derivatized. This selective cross-coupling is a valuable tool for constructing complex organic molecules. []

Q2: Is there structural information available for this compound?

A2: Yes, the crystal structure of this compound has been determined using X-ray diffraction. [] It crystallizes in the orthorhombic system, specifically in the space group Pna21 (no. 33). The unit cell dimensions are: a = 9.4506(7) Å, b = 18.1015(10) Å, c = 4.4418(3) Å, and the unit cell volume is V = 759.86(9) Å3. This information provides valuable insights into the molecular geometry and packing of this compound in the solid state. []

Q3: Has this compound been used as a building block for synthesizing molecules with potential biological activity?

A3: While the provided research doesn't directly assess the biological activity of this compound, one study showcases its application in synthesizing phthalimide derivatives. [] Phthalimide derivatives are a class of compounds known to possess diverse biological activities, including anxiolytic effects. In this study, this compound was reacted with a phthalimide derivative to yield a new compound that was subsequently tested for anxiolytic activity in an elevated plus-maze model. Although this particular derivative did not demonstrate significant anxiolytic effects, it highlights the potential of using this compound as a starting material for developing biologically active compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。